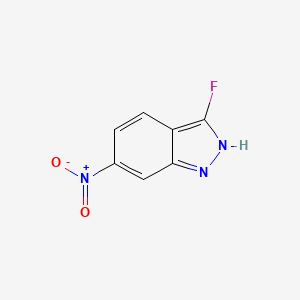

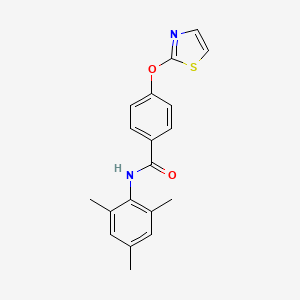

![molecular formula C15H18F3NO5S B2477376 9-((2-(Trifluoromethoxy)phenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane CAS No. 1023262-80-7](/img/structure/B2477376.png)

9-((2-(Trifluoromethoxy)phenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

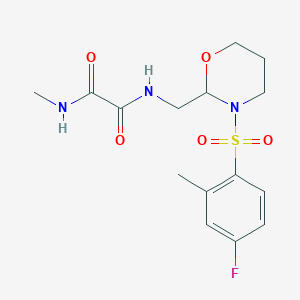

The compound appears to contain a trifluoromethoxyphenylsulfonyl group and a 1,5-dioxa-9-azaspiro[5.5]undecane group . Trifluoromethoxyphenylsulfonyl is a sulfonyl compound that has a trifluoromethoxy group attached to a phenyl ring . 1,5-Dioxa-9-azaspiro[5.5]undecane is a type of spiro compound, which is a class of organic compounds that have two or more rings that intersect at one atom .

Molecular Structure Analysis

The molecular structure of the compound would likely be complex due to the presence of the trifluoromethoxyphenylsulfonyl and 1,5-dioxa-9-azaspiro[5.5]undecane groups . These groups would likely contribute to the overall shape and properties of the molecule.Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups would all play a role .Scientific Research Applications

Novel Reagents and Synthesis Methods

- Fmoc-OASUD as a Reagent for Impurity-Free Fmoc-Amino Acids : The introduction of 9-fluorenylmethoxy-carbonyl-N-hydroxy-3-azaspiro[5.5]undecane-2,4-dione ester (Fmoc-OASUD) facilitates the production of Fmoc-amino acids with high yields and purity, overcoming impurities related to Lossen rearrangement typical with Fmoc-OSu. This highlights the compound's potential in peptide synthesis by offering a more stable alternative reagent (Rao et al., 2016).

Material Science and Polymer Applications

- An Azo-Spiro Mixed Ionic Liquid Electrolyte for Batteries : Research has shown that binary ionic liquid electrolytes composed of spirocyclic derivatives can enhance the cycle life of lithium metal–LiFePO4 batteries by suppressing lithium dendrite growth. This implies that similar spirocyclic compounds, possibly including the one , could be crucial in developing safer, more efficient battery electrolytes (Lane et al., 2010).

Synthetic Chemistry and Molecular Design

- Spirocyclic Derivatives in Antibacterial Agents : The exploration of spirocyclic derivatives, including those related to the azaspiro[5.5]undecane scaffold, has been conducted to evaluate their effectiveness as antibacterial agents. This suggests potential applications in designing new antimicrobial compounds that can target resistant bacterial strains (Lukin et al., 2022).

Green Chemistry and Reaction Media

- Use of Deep Eutectic Solvent in Synthesis : The employment of deep eutectic solvent (DES) as a reaction media for synthesizing novel trispiropyrrolidine/thiapyrrolizidines demonstrates the potential of spirocyclic compounds in green chemistry. This indicates that similar compounds could be synthesized or utilized in environmentally friendly solvents for various organic transformations (Singh & Singh, 2017).

Functional Materials and Chemosensors

- White-light Emitting Boronate Microparticles : Spirocyclic compounds, including those with boronate functionalities, have been used to develop chemosensors for the visual detection of metal ions in water. This suggests potential applications for related compounds in creating sensitive, recyclable sensors for environmental monitoring or biomedical diagnostics (Nishiyabu et al., 2013).

Mechanism of Action

Target of Action

The primary target of this compound is the Free Fatty Acid receptor 4 (GPR120/FFA4) . This receptor is known to be activated by ω3 polyunsaturated free fatty acids (3PUFAs), particularly docosahexaenoic (DHA) and eicosapentaenoic acid (EPA) .

Mode of Action

The compound, also known as “compound A” or “cpd A”, is a synthetic ligand of FFA4 . It exhibits distinctly higher potency, efficiency, and selectivity at FFA4 than ω3-PUFAs . The interaction of the compound with FFA4 leads to the activation of the receptor .

Biochemical Pathways

The activation of FFA4 by the compound is believed to ameliorate insulin resistance and reduce adipose tissue inflammation in mice .

Pharmacokinetics

Safety and Hazards

Future Directions

Properties

IUPAC Name |

9-[2-(trifluoromethoxy)phenyl]sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F3NO5S/c16-15(17,18)24-12-4-1-2-5-13(12)25(20,21)19-8-6-14(7-9-19)22-10-3-11-23-14/h1-2,4-5H,3,6-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAEHKORIOCDZQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(CCN(CC2)S(=O)(=O)C3=CC=CC=C3OC(F)(F)F)OC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F3NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2477304.png)

![1-(2-{3-[4-(Diphenylmethyl)-1-piperazinyl]-2-hydroxypropoxy}phenyl)ethanone](/img/structure/B2477308.png)

![N-(1,3-benzodioxol-5-yl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2477313.png)